

An In-depth Technical Guide to 3-O-Methylgalangin: Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylgalangin, a naturally occurring flavonoid primarily isolated from the rhizome of Alpinia officinarum, has garnered significant interest within the scientific community for its diverse biological activities, including antibacterial, pancreatic lipase inhibitory, and cytotoxic effects. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **3-O-Methylgalangin**. It includes detailed information on its nomenclature, structural identifiers, and key physicochemical properties. Furthermore, this document outlines experimental protocols for its isolation and characterization using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Finally, potential signaling pathways associated with its pro-apoptotic activity are discussed and visualized.

Chemical Structure and Stereochemistry

3-O-Methylgalangin, systematically named 5,7-dihydroxy-3-methoxy-2-phenylchromen-4-one, is a flavonoid belonging to the flavonol subclass.[1] The core structure consists of a C6-C3-C6 skeleton, characteristic of flavonoids, with a phenyl group attached at the C2 position of the chromen-4-one (benzopyran-4-one) ring system. Hydroxyl groups are located at positions C5 and C7 of the A-ring, and a methoxy group is present at the C3 position of the C-ring.



Stereochemistry: **3-O-Methylgalangin** is an achiral molecule.[2][3] It does not possess any stereocenters, and therefore, does not exhibit optical activity. The planar nature of the chromen-4-one ring system and the free rotation of the C2-phenyl bond contribute to its lack of stereoisomers.

Structural and Physicochemical Data

A summary of the key structural identifiers and physicochemical properties of **3-O-Methylgalangin** is presented in the table below for easy reference and comparison.

Identifier/Property	Value	Reference(s)
IUPAC Name	5,7-dihydroxy-3-methoxy-2- phenylchromen-4-one	[1]
Common Synonyms	Galangin 3-methyl ether, 3- Methylgalangin	[1]
Molecular Formula	C16H12O5	_
Molecular Weight	284.26 g/mol	_
SMILES String	COC1=C(OC2=CC(=CC(=C2C 1=O)O)O)C3=CC=CC=C3	
InChI Key	LYISDADPVOHJBJ- UHFFFAOYSA-N	
CAS Number	6665-74-3	-
Appearance	Solid	-
Melting Point	299 °C	-

Experimental Protocols Isolation of 3-O-Methylgalangin from Alpinia officinarum

The following protocol provides a general methodology for the isolation of **3-O-Methylgalangin** from its primary natural source, the rhizomes of Alpinia officinarum.

Protocol:



Extraction:

- Air-dried and powdered rhizomes of Alpinia officinarum are extracted with methanol (MeOH) at room temperature with sonication or at an elevated temperature (e.g., 80°C) for several hours.
- The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning:

- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc).
- The **3-O-Methylgalangin** is typically enriched in the ethyl acetate fraction.
- · Chromatographic Purification:
 - The ethyl acetate fraction is subjected to column chromatography on silica gel.
 - The column is eluted with a gradient of dichloromethane and methanol (e.g., CH₂Cl₂:MeOH mixtures).
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
 - Fractions containing 3-O-Methylgalangin are combined and may require further purification by preparative high-performance liquid chromatography (prep-HPLC) on a C18 column to yield the pure compound.

Spectroscopic Characterization

NMR spectroscopy is a crucial technique for the structural elucidation of **3-O-Methylgalangin**. The following provides an example of the expected NMR data.

Experimental Parameters (General):



- Spectrometer: Bruker Avance or Varian DD2 (300-600 MHz for ¹H NMR, 75-150 MHz for ¹3C NMR)
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃)
- Internal Standard: Tetramethylsilane (TMS)
- Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC

Representative ¹H and ¹³C NMR Data in DMSO-d₆:

Position	¹³ C Chemical Shift (δ, ppm)	¹ H Chemical Shift (δ, ppm, multiplicity, J in Hz)
2	155.8	-
3	138.5	-
4	176.0	-
5	161.2	-
6	98.2	6.20 (d, J=2.1)
7	164.5	-
8	93.9	6.48 (d, J=2.1)
9	156.3	-
10	104.2	-
1'	130.8	-
2', 6'	128.3	8.03 (m)
3', 5'	128.8	7.61 (m)
4'	130.4	7.61 (m)
3-OCH₃	60.1	3.83 (s)
5-OH	-	12.56 (s)
7-OH	-	-



High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of **3-O-Methylgalangin**. Tandem mass spectrometry (MS/MS) provides information about its fragmentation pattern, which aids in structural confirmation.

Experimental Parameters (General):

- Ionization Source: Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART)
- Mass Analyzer: Time-of-Flight (TOF) or Quadrupole
- Mode: Positive or negative ion mode

Expected Fragmentation Pattern: In mass spectrometry, flavonoids like **3-O-Methylgalangin** undergo characteristic fragmentation, including retro-Diels-Alder (rDA) reactions of the C-ring and losses of small neutral molecules. For methoxylated flavonoids, a characteristic loss of a methyl radical (•CH₃) is often observed.

Biological Activity and Signaling Pathways

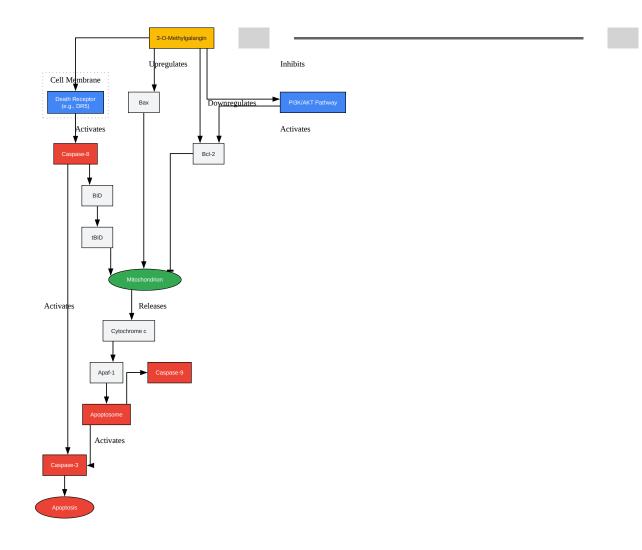
3-O-Methylgalangin exhibits a range of biological activities. Two of the most studied are its ability to induce apoptosis in cancer cells and its inhibition of pancreatic lipase.

Induction of Apoptosis in Cancer Cells

While much of the detailed mechanistic work has been performed on the parent compound, galangin, it is hypothesized that **3-O-Methylgalangin** induces apoptosis through similar signaling cascades. Galangin has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Potential Signaling Pathway for Apoptosis Induction:





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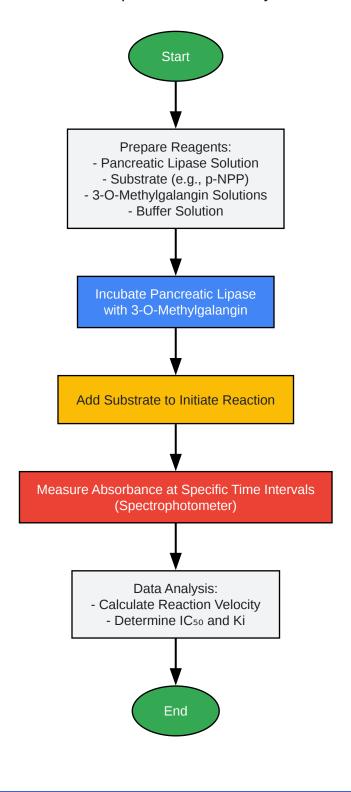
Figure 1: Proposed apoptotic signaling pathway of 3-O-Methylgalangin.



Pancreatic Lipase Inhibition

3-O-Methylgalangin has been identified as an inhibitor of pancreatic lipase, an enzyme crucial for the digestion of dietary fats. This inhibitory action suggests its potential as a therapeutic agent for obesity and related metabolic disorders.

Experimental Workflow for Pancreatic Lipase Inhibition Assay:





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Figure 2: Experimental workflow for pancreatic lipase inhibition assay.

Kinetic Analysis: Studies on the inhibition of pancreatic lipase by flavonoids often reveal a competitive or mixed-type inhibition mechanism. Kinetic analysis, such as Lineweaver-Burk plots, can be employed to determine the mode of inhibition and the inhibition constant (Ki) of **3-O-Methylgalangin**.

Conclusion

3-O-Methylgalangin is a well-characterized achiral flavonol with significant potential in drug discovery. Its chemical structure has been unequivocally determined through various spectroscopic methods. The provided experimental protocols for isolation and characterization serve as a valuable resource for researchers. Further investigation into its specific molecular targets and signaling pathways will be crucial for the development of novel therapeutics based on this promising natural product.

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